molecular formula C10H10N2O2 B1452001 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one CAS No. 1160264-07-2

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one

Cat. No. B1452001
M. Wt: 190.2 g/mol
InChI Key: PCFNDVMRLHAESI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Fragmentation of Furyl Pyridines

  • Scientific Field : Chemistry of Heterocyclic Compounds .
  • Application Summary : The study investigated the dissociative ionization of 12 compounds of the 2- and 4-(2-furyl)pyridine series that contain methyl, ethyl, and n-propyl groups in various positions of the pyridine ring .
  • Methods of Application : The study involved the use of electron impact to investigate the fragmentation of these compounds .
  • Results : It was found that the intensity of the [M — H]+ ion peak depends only slightly on the mutual orientation of the alkyl groups and the furyl grouping, while the probability of cleavage of the furan ring with ejection of CO and HCO particles is very sensitive to these structural factors .

Synthesis of Furyl Acrylic Acids

  • Scientific Field : Biomass Conversion and Biorefinery .
  • Application Summary : The study reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
  • Methods of Application : The synthesis started from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate was used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .
  • Results : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst. The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Safety And Hazards

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properties

IUPAC Name

5-(furan-2-ylmethyl)-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-8(10(13)12-11-7)6-9-3-2-4-14-9/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFNDVMRLHAESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243030
Record name 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one

CAS RN

1160264-07-2
Record name 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Karayavuz - 2021 - Sağlık Bilimleri Enstitüsü
Number of citations: 0

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